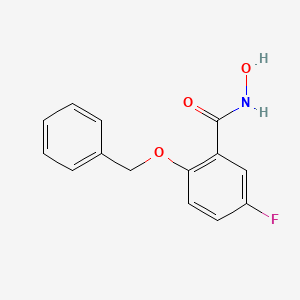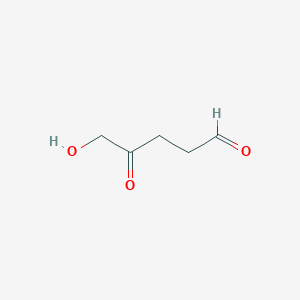![molecular formula C14H18BN3O3 B13995121 3-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,2,4-oxadiazole](/img/structure/B13995121.png)
3-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,2,4-oxadiazole is an organic compound that features a unique combination of functional groups, including a pyridine ring, an oxadiazole ring, and a boronate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 2-bromo-4-methylpyridine, undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst to form 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methylpyridine.
Cyclization to Form Oxadiazole: The intermediate is then subjected to a cyclization reaction with an appropriate nitrile oxide precursor to form the 1,2,4-oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyridine ring.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Oxidized derivatives of the methyl group.
Reduction: Reduced or hydrogenated forms of the oxadiazole ring.
Substitution: Various aryl or vinyl-substituted derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,2,4-oxadiazole has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules through cross-coupling reactions.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Materials Science: Its boronate ester group allows for the formation of boron-containing polymers and materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,2,4-oxadiazole is largely dependent on its application:
Comparación Con Compuestos Similares
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but lacks the oxadiazole ring.
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(3H)-benzoxazolone: Contains a benzoxazolone ring instead of an oxadiazole ring.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Features a pyrazole ring instead of a pyridine ring.
Uniqueness
The uniqueness of 3-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,2,4-oxadiazole lies in its combination of a pyridine ring, an oxadiazole ring, and a boronate ester group
Propiedades
Fórmula molecular |
C14H18BN3O3 |
|---|---|
Peso molecular |
287.12 g/mol |
Nombre IUPAC |
3-methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H18BN3O3/c1-9-17-12(19-18-9)11-8-10(6-7-16-11)15-20-13(2,3)14(4,5)21-15/h6-8H,1-5H3 |
Clave InChI |
MYAPJFMOTJLYST-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=NC(=NO3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



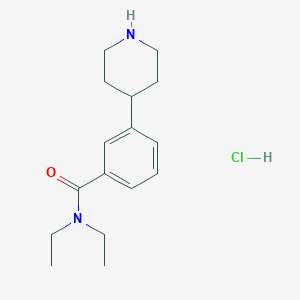
![5-chloro-N2-[4-(dimethylphosphoryl)-2-methoxyphenyl]-N4-phenylpyrimidine-2,4-diamine](/img/structure/B13995050.png)
![2-[1-[2-(1,3-Dioxoisoindol-2-yl)-9,10-dioxo-anthracen-1-yl]-9,10-dioxo-anthracen-2-yl]isoindole-1,3-dione](/img/structure/B13995071.png)
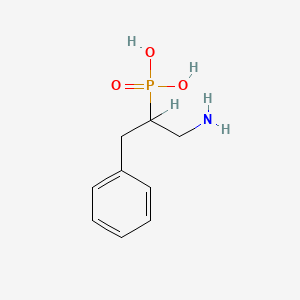
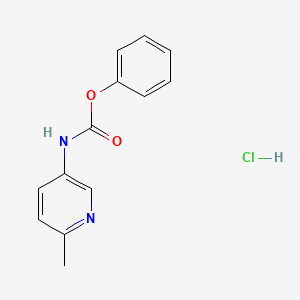
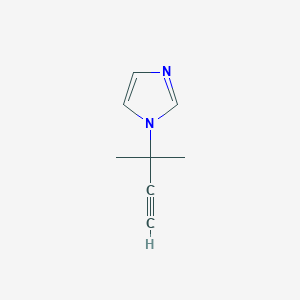
![N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B13995096.png)
![2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(piperidin-1-yl)phosphoryl]ethanamine](/img/structure/B13995100.png)
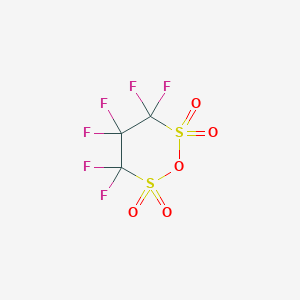
![2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid](/img/structure/B13995107.png)
